molecular formula C14H20Br2S2Si2 B1591133 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene CAS No. 207742-50-5

3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene

Cat. No. B1591133
M. Wt: 468.4 g/mol
InChI Key: ZKCVPMCCGPMMBH-UHFFFAOYSA-N
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Description

3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-bithiophene is a chemical compound that is useful in creating polymers and small molecule materials for organic electronics . It can be functionalized in an orthogonal approach and is also used in the synthesis of bridged thiophene compounds such as dithienosiloles .


Synthesis Analysis

This compound plays a significant role in the synthesis of polymers and small molecule materials for organic electronics . It is also used in the synthesis of bridged thiophene compounds such as dithienosiloles .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C14H20Br2S2Si2 . It is a complex structure that includes elements such as Carbon, Hydrogen, Bromine, Sulfur, and Silicon .


Chemical Reactions Analysis

3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-bithiophene is used in creating polymers and small molecule materials for organic electronics . It can be functionalized in an orthogonal approach, which allows for a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular weight of 468.42 . The melting point of the compound is between 85-90 degrees Celsius .

Scientific Research Applications

  • Hydrogen-Bonding-Oriented Solid-State Conformation :

    • "Polyhydroxyoligothiophenes. 2. Hydrogen-Bonding-Oriented Solid State Conformation of 3,3'-Bis(2-hydroxyethyl)-2,2'-bithiophene and Regioselective Synthesis of the Corresponding Head-to-Head/Tail-to-Tail Quater- and Sexithiophene" by Barbarella et al. (1996) discusses the unusual noncoplanar anti conformation and the intermolecular hydrogen-bonding interactions of a structurally similar bithiophene compound (Barbarella et al., 1996).
  • Electropolymerization and Characterization :

    • "Electropolymerization of silythiophene monomers: FT-IR and Raman spectroscopy characterization of polythiophene films" by Sauvajol et al. (1994) explores the polymerization of various silythiophene monomers, including a related 5,5'-bis(trimethylsilyl)bithiophene, and analyzes the structural properties of the resulting polythiophene films (Sauvajol et al., 1994).
  • Regiospecific Silylation :

    • "Regiospecific silylation of 2,5-dibromothiophene: a reinvestigation" by Lukevics et al. (2001) investigates the regiospecific silylation of 2,5-dibromothiophene, leading to compounds including 3,5-dibromo-2-trimethylsilylthiophene, which is closely related to the compound (Lukevics et al., 2001).
  • Optical Properties and Crystal Structures :

    • "Synthesis, Optical Properties, and Crystal Structures of Dithienostannoles" by Tanaka et al. (2013) reports on compounds including 3,3'-dilithio-5,5'-bis(trimethylsilyl)-2,2'-bithiophene and analyzes their photoluminescence and crystal structures (Tanaka et al., 2013).
  • Synthesis and Characterization of Stable Dibismuthene :

    • "Synthesis and characterization of a stable dibismuthene: Evidence for a Bi-Bi double bond" by Tokitoh et al. (1997) describes the synthesis of a compound containing bis(trimethylsilyl)methyl groups, which are structurally similar to the compound (Tokitoh et al., 1997).
  • Synthetic Applications :

    • "Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene()" by Ye and Wong (1997) focuses on the versatile applications of 3,4-bis(trimethylsilyl)thiophene in constructing various thiophene derivatives (Ye & Wong, 1997).
  • Synthesis and Characterization of Novel Compounds :

    • "Synthesis and characterization of new acetylide-functionalised oligothiophenes and their dinuclear platinum complexes" by Lewis et al. (1997) investigates the properties of compounds including 5,5'-bis(trimethylsilylethynyl)-2,2'-bithiophene, highlighting their potential in creating heterobimetallic complexes (Lewis et al., 1997).
  • Convergent Synthesis Using a Linchpin :

    • "Convergent synthesis of a polyol chain with 4-acetoxy-1,3-dioxanes using a 1,1-bis((trimethylsilyl)methyl)ethene linchpin" by Rychnovsky et al. (1999) explores a synthetic approach using a compound structurally related to 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene (Rychnovsky et al., 1999).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling .

Future Directions

The compound’s use in creating polymers and small molecule materials for organic electronics suggests potential for future applications in the field of organic electronics . Its ability to be functionalized in an orthogonal approach also opens up possibilities for new synthetic routes .

properties

IUPAC Name

[4-bromo-5-(3-bromo-5-trimethylsilylthiophen-2-yl)thiophen-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2S2Si2/c1-19(2,3)11-7-9(15)13(17-11)14-10(16)8-12(18-14)20(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCVPMCCGPMMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Si](C)(C)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578943
Record name (3,3'-Dibromo[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene

CAS RN

207742-50-5
Record name (3,3'-Dibromo[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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